molecular formula C17H14N6O4 B1683698 TZ9

TZ9

Cat. No.: B1683698
M. Wt: 366.3 g/mol
InChI Key: RRRDZFQRNJTKHL-UHFFFAOYSA-N
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Description

TZ9 is a selective and potent inhibitor of the enzyme Rad6, which plays a crucial role in the ubiquitination process. This compound has shown significant anticancer and anti-tumor activity by inhibiting Rad6B-induced ubiquitination of histone H2A, leading to cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TZ9 involves the formation of a triazine core structure. The key steps include:

    Formation of the triazine ring: This is typically achieved through the reaction of cyanuric chloride with aniline derivatives under controlled conditions.

    Substitution reactions: The triazine ring undergoes further substitution with various functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Purification techniques: Such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

TZ9 undergoes several types of chemical reactions, including:

    Oxidation: Where it can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

TZ9 has a wide range of scientific research applications:

Mechanism of Action

TZ9 exerts its effects by selectively inhibiting the enzyme Rad6. This inhibition prevents the ubiquitination of histone H2A, leading to the downregulation of proteins such as β-catenin and PCNA. The result is cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Nirogacestat: Another inhibitor with anticancer properties.

    CP-724714: Known for its role in inhibiting specific enzymes.

    Dracorhodin perchlorate: Used in cancer research for its inhibitory effects.

Uniqueness of TZ9

This compound is unique due to its high selectivity and potency in inhibiting Rad6. Unlike other compounds, this compound specifically targets Rad6B-induced ubiquitination, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDZFQRNJTKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.